molecular formula C10H7ClN2 B082679 6-Chloro-2,2'-bipyridine CAS No. 13040-77-2

6-Chloro-2,2'-bipyridine

Cat. No.: B082679
CAS No.: 13040-77-2
M. Wt: 190.63 g/mol
InChI Key: XRCUTZKABNKOEY-UHFFFAOYSA-N
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Description

6-Chloro-2,2’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond. This compound is notable for its applications in coordination chemistry, where it serves as a ligand that can form complexes with various metal ions. The presence of a chlorine atom at the 6-position of one of the pyridine rings imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

6-Chloro-2,2’-bipyridine is primarily used as a ligand in the formation of various metal complexes . Its primary targets are therefore the metal ions with which it forms these complexes. The role of these targets can vary widely depending on the specific metal ion and the application of the resulting complex.

Mode of Action

The compound interacts with its targets through coordination bonding, where the nitrogen atoms in the bipyridine structure form bonds with the metal ions . This results in the formation of a metal complex, the properties of which can be significantly different from those of the individual components.

Biochemical Pathways

The exact biochemical pathways affected by 6-Chloro-2,2’-bipyridine depend on the specific metal complex formed. For example, complexes of this compound with ruthenium have been used as catalysts in water oxidation, a key step in the production of renewable fuels . In this context, the compound contributes to the catalytic activity of the complex, enabling the oxidation of water to produce protons and electrons .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2,2’-bipyridine is limited. It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 6-Chloro-2,2’-bipyridine’s action are largely determined by the specific metal complex formed. In the case of ruthenium complexes used in water oxidation, the compound contributes to the generation of protons and electrons, which are essential for the production of renewable fuels .

Action Environment

The action, efficacy, and stability of 6-Chloro-2,2’-bipyridine can be influenced by various environmental factors. For example, the formation and stability of its metal complexes can be affected by factors such as pH, temperature, and the presence of other ions

Biochemical Analysis

Biochemical Properties

6-Chloro-2,2’-bipyridine plays a significant role in biochemical reactions, particularly in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules through its ability to form coordination complexes with metal ions. For instance, it can coordinate with transition metals such as ruthenium, cobalt, and copper, forming stable complexes that can influence the activity of these metals in biological systems .

One notable interaction is with the enzyme cytochrome P450, where 6-Chloro-2,2’-bipyridine can act as a ligand, affecting the enzyme’s catalytic activity. This interaction is crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

6-Chloro-2,2’-bipyridine has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Chloro-2,2’-bipyridine can induce apoptosis by interacting with proteins involved in the apoptotic pathway, such as Bcl-2 family proteins . This interaction leads to the activation of caspases, which are crucial for the execution of apoptosis.

Additionally, 6-Chloro-2,2’-bipyridine can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular energy production .

Molecular Mechanism

The molecular mechanism of 6-Chloro-2,2’-bipyridine involves its ability to bind to metal ions and form coordination complexes. These complexes can interact with various biomolecules, leading to changes in their activity. For example, when 6-Chloro-2,2’-bipyridine binds to a metal ion, it can alter the metal’s redox potential, affecting its ability to participate in redox reactions .

Furthermore, 6-Chloro-2,2’-bipyridine can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity and, consequently, the biochemical pathways it regulates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2,2’-bipyridine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . This degradation can lead to a decrease in its effectiveness in biochemical assays and experiments.

Long-term studies have also indicated that prolonged exposure to 6-Chloro-2,2’-bipyridine can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Chloro-2,2’-bipyridine in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes or protecting cells from oxidative stress . At high doses, 6-Chloro-2,2’-bipyridine can be toxic, leading to adverse effects such as tissue damage, inflammation, and disruption of normal cellular functions .

Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity. These findings are crucial for determining the safe and effective use of 6-Chloro-2,2’-bipyridine in therapeutic applications .

Metabolic Pathways

6-Chloro-2,2’-bipyridine is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the citric acid cycle . By binding to metal ions, 6-Chloro-2,2’-bipyridine can alter the redox state of these ions, affecting their role in electron transport and energy production .

Additionally, 6-Chloro-2,2’-bipyridine can modulate the levels of metabolites by inhibiting or activating enzymes involved in their synthesis or degradation . This modulation can lead to changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 6-Chloro-2,2’-bipyridine is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 6-Chloro-2,2’-bipyridine can bind to intracellular proteins, affecting its localization and accumulation .

The distribution of 6-Chloro-2,2’-bipyridine within tissues is influenced by its affinity for different biomolecules and its ability to form coordination complexes with metal ions. This distribution is crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 6-Chloro-2,2’-bipyridine is determined by its interactions with specific targeting signals and post-translational modifications. It can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is essential for its activity, as it allows 6-Chloro-2,2’-bipyridine to interact with specific biomolecules and exert its effects on cellular processes.

For example, in the mitochondria, 6-Chloro-2,2’-bipyridine can influence oxidative phosphorylation by interacting with enzymes involved in the electron transport chain . In the nucleus, it can affect gene expression by binding to transcription factors or other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halides and suitable coupling partners. This reaction is known for its high yield and mild conditions . Another method involves the use of palladium-catalyzed reactions such as Stille and Suzuki coupling .

Industrial Production Methods: Industrial production of 6-Chloro-2,2’-bipyridine often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The use of robust catalysts and optimized reaction conditions is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2,2’-bipyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of specific metal complexes that are not possible with other bipyridine derivatives .

Properties

IUPAC Name

2-chloro-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCUTZKABNKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455781
Record name 6-CHLORO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13040-77-2
Record name 6-CHLORO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(pyridin-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5.3 g of 2-(2-pyridinyl)-6-(1H)-pyridinone and 100 ml of phosphorus oxychloride was heated on a steam bath for 18 hours and then concentrated to dryness under vacuum. Crushed ice was added to the oil residue and the mixture made basic with solid potassium carbonate. The mixture was then extracted with dichloromethane, the extracts treated with activated carbon, filtered and concentrated, giving a solid which was purified by chromatography on silica gel with ethyl acetate as solvent, giving 4.1 g of 6'-chloro-2,2'-bipyridine as white crystals, mp 60°-62° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 100 ml of phosphorus oxychloride, cooled in an ice bath, was added 5.3 g of [2,2'-bipyridin]-6(1H)-one. The mixture was warmed to room temperature and then heated on a steam bath for 18 hours, then concentrated under vacuum. Crushed ice was added to the residual oil and the solution was basified with solid potassium carbonate. This mixture was extracted with methylene chloride, the extract was dried and evaporated in vacuo to a solid This solid was dissolved in ethyl acetate and placed on a silica gel column. The column was eluted with ethyl acetate and the obtained solid recrystallized from heptane, giving 6'-chloro-2,2'-bipyridine as white crystals, mp 60°-62° C., which was then treated as described in Example 1, giving the desired product.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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